Fenbuconazole

Description

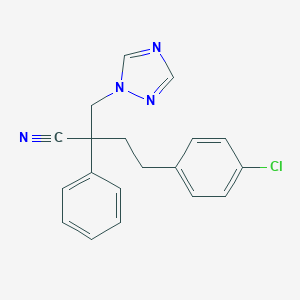

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJADAKIFFEKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032548 |

Source

|

| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114369-43-6, 119611-00-6 |

Source

|

| Record name | Fenbuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenbuconazole's Core Mechanism of Action in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbuconazole is a triazole fungicide widely employed in agriculture to control a broad spectrum of fungal pathogens. Its efficacy stems from a highly specific mode of action that disrupts a fundamental process in fungal cell physiology: the biosynthesis of ergosterol (B1671047). Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the subsequent cellular effects on fungi. The guide includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism, and visualizations of the key pathways involved.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

This compound, as a member of the triazole class of fungicides, acts as a potent and specific inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[3]

The inhibitory action of this compound is mediated by the nitrogen atom in its triazole ring, which binds to the heme iron atom in the active site of the CYP51 enzyme.[3] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.

The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of detrimental effects within the fungal cell:

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol.[5] These methylated sterols are unable to be properly incorporated into the fungal membrane and their accumulation disrupts the normal packing of phospholipids, leading to altered membrane permeability and dysfunction of membrane-bound enzymes.[5]

This disruption of membrane integrity ultimately leads to the cessation of fungal growth and cell death, highlighting the fungistatic and, at higher concentrations, fungicidal nature of this compound.

Quantitative Data on this compound Efficacy

The efficacy of this compound is commonly quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against various fungal species. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or a specific enzymatic activity, respectively.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Alternaria alternata | EC50 | >100 | [6] |

| Colletotrichum acutatum | EC50 | 1.01 | [6] |

| Elsinoe fawcettii | EC50 | 0.22 | [6] |

| Mycosphaerella citri | EC50 | 0.21 | [6] |

| Fusarium graminearum | IC50 | 0.07-0.19 (for tebuconazole, a related triazole) | |

| Phakopsora pachyrhizi | IC50 | 0.018-0.023 (for propiconazole, tebuconazole, and this compound) | [6] |

Note: The provided data is illustrative and values can vary depending on the specific fungal isolate, experimental conditions, and assay methodology.

Experimental Protocols

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Principle: The activity of recombinant fungal CYP51 is measured by monitoring the conversion of a substrate (e.g., lanosterol) to its demethylated product. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.

Materials:

-

Purified recombinant fungal CYP51 enzyme

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

This compound

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Enzyme Preparation: Express and purify recombinant fungal CYP51 from a suitable expression system (e.g., E. coli or Pichia pastoris).

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified CYP51, CPR, and lanosterol.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., a strong acid or base). Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.

-

Analysis: Analyze the extracted sterols by HPLC or GC-MS to separate and quantify the remaining substrate (lanosterol) and the product (14-demethylated lanosterol).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Caption: Workflow for the Lanosterol 14α-Demethylase (CYP51) Inhibition Assay.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol profile of fungal cells treated with this compound.

Principle: Fungal cells are cultured with and without this compound. The cellular lipids, including sterols, are extracted and analyzed by GC-MS to identify and quantify the different sterol components.

Materials:

-

Fungal culture

-

This compound

-

Saponification reagent (e.g., alcoholic potassium hydroxide)

-

Organic solvent for extraction (e.g., n-hexane or petroleum ether)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Fungal Culture: Grow the fungal strain in a suitable liquid medium in the presence of various concentrations of this compound and a control without the fungicide.

-

Cell Harvesting: Harvest the fungal mycelia by filtration or centrifugation.

-

Saponification: Resuspend the mycelia in the saponification reagent and heat to hydrolyze lipids and release the sterols.

-

Extraction: Extract the non-saponifiable lipids (containing the sterols) from the mixture using an organic solvent.

-

Derivatization: Evaporate the solvent and derivatize the sterol extract to increase its volatility for GC analysis. This is typically done by silylating the hydroxyl groups of the sterols.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times in the GC column and identified based on their mass spectra.

-

Data Analysis: Quantify the peak areas of ergosterol and the accumulated precursor sterols (e.g., lanosterol) to determine the effect of this compound on the sterol profile.

Caption: Workflow for Fungal Sterol Analysis by GC-MS.

Fungal Signaling Pathways Affected by this compound

The disruption of ergosterol biosynthesis by this compound induces cellular stress, which in turn can activate various signaling pathways in fungi as a compensatory or responsive mechanism.

Ergosterol Biosynthesis Pathway and its Inhibition

The primary pathway affected is the ergosterol biosynthesis pathway itself. This compound directly targets and inhibits a key enzymatic step.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Stress Response Signaling Pathways

The cellular stress caused by this compound's disruption of membrane integrity can trigger compensatory signaling cascades. While direct studies on this compound are limited, research on other ergosterol biosynthesis inhibitors suggests the activation of pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

-

Cell Wall Integrity (CWI) Pathway: The altered cell membrane composition can lead to defects in the cell wall, activating the CWI pathway, which is a MAPK (Mitogen-Activated Protein Kinase) cascade. This pathway attempts to remodel the cell wall to compensate for the membrane stress.

-

High Osmolarity Glycerol (HOG) Pathway: Changes in membrane permeability can lead to osmotic stress, which activates the HOG pathway, another MAPK cascade, to restore osmotic balance.

-

Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to cellular stress can trigger the UPR. This pathway aims to restore ER homeostasis by upregulating chaperone proteins and enhancing protein degradation.

Caption: Potential Stress Response Signaling Pathways Activated by this compound.

Conclusion

This compound's primary mechanism of action is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and leading to cell death. The cellular stress induced by this disruption can also trigger complex signaling responses, including the CWI, HOG, and UPR pathways, as the fungus attempts to mitigate the damage. A thorough understanding of this core mechanism and the associated cellular responses is crucial for the effective use of this compound in controlling fungal diseases and for the development of novel antifungal strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Stereoisomers of Fenbuconazole: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of the triazole fungicide Fenbuconazole, with a focus on its enantiomeric forms. Commercial this compound is utilized as a racemic mixture, yet emerging research indicates significant differences in the biological and toxicological profiles of its constituent stereoisomers.[1][2] A deeper understanding of these differences is paramount for the development of more effective, safer, and environmentally conscious agrochemicals.

The Chiral Nature of this compound

This compound possesses a single chiral center at the quaternary carbon atom bonded to the phenyl group, the chlorophenyl ethyl group, the cyano group, and the triazolylmethyl group.[3][4] This chirality results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.

The absolute configurations of these enantiomers have been determined and are designated as S-(+)-fenbuconazole and R-(−)-fenbuconazole, corresponding to their optical rotation.[2][5]

Enantioselective Biological Activity and Toxicology

While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.[6] This enantioselectivity is evident in the biological activity, environmental fate, and toxicity of this compound.

Fungicidal Activity

While specific comparative studies on the fungicidal efficacy of individual this compound enantiomers are not extensively detailed in the public domain, it is a well-established principle for chiral pesticides that one enantiomer often exhibits significantly higher desired biological activity.[7][8] For instance, studies on other triazole fungicides like tebuconazole (B1682727) and myclobutanil (B1676884) have demonstrated substantial differences in the fungicidal potency of their respective enantiomers against various fungal species.[7] This suggests that a similar enantioselective activity profile is highly probable for this compound.

Toxicokinetics and Metabolism

Recent studies in murine models have revealed pronounced enantioselectivity in the toxicokinetics of this compound.[2][5] The S-(+)-enantiomer has been shown to have significantly greater systemic exposure than the R-(−)-enantiomer.

Table 1: Enantioselective Toxicokinetic Parameters of this compound in Mice [2][5][9][10][11]

| Parameter | S-(+)-Fenbuconazole | R-(−)-Fenbuconazole | Fold Difference (S/R) |

| AUC0–∞ (Area Under the Curve) | Significantly Higher | Significantly Lower | 15.11 |

| Tissue Distribution (most tissues) | Higher Concentration | Lower Concentration | Varies by tissue |

| Liver Concentration | Higher Accumulation | Lower Accumulation | 4.35 |

AUC0–∞ reflects the total drug exposure over time.

This disparity in systemic exposure is primarily attributed to differences in absorption and distribution.[2] Furthermore, molecular docking studies suggest that S-(+)-fenbuconazole has a stronger interaction with the CYP2B enzyme in the liver, indicating a higher potential for hepatotoxicity.[5][9] An interesting observation is the unidirectional conversion of the R-(−) enantiomer to the S-(+) enantiomer in mice, although this conversion is not the primary driver of the observed enantioselectivity.[5][10][11]

Environmental Fate

The degradation of this compound in the environment is also an enantioselective process. Studies have shown that in soil, the (−)-fenbuconazole enantiomer is preferentially degraded under both aerobic and anaerobic conditions.[4][12][13] The metabolism of this compound in soil and other environmental matrices leads to the formation of chiral metabolites, RH-9129 and RH-9130, which themselves exist as diastereomers and exhibit stereoselective degradation patterns.[4][12][13]

Experimental Protocols

Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of this compound from a racemic mixture or environmental/biological samples.

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV or tandem mass spectrometry (MS/MS) detector.[3][14]

-

Chiral Stationary Phase (CSP): Polysaccharide-based chiral columns are commonly used. Examples include cellulose-based columns like Chiralcel OD-RH or amylose-based columns.[4][14][15][16]

-

Mobile Phase: The mobile phase composition is critical for achieving optimal separation and is typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The exact ratio and additives (e.g., formic acid, ammonium (B1175870) acetate) need to be optimized for the specific column and system.[2][14]

-

Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min, but should be optimized for the best resolution and analysis time.[2][14]

-

Detection: UV detection can be used, but for higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (LC-MS/MS) is preferred.[3][14]

-

Elution Order Confirmation: The elution order of the enantiomers can be confirmed using a polarimeter or by comparing with a certified reference standard of the pure enantiomer.[2][4]

Sample Preparation for Analysis

Objective: To extract this compound enantiomers from complex matrices like soil, water, or biological tissues.

Methodology (QuEChERS for Soil and Plant Matrices):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.[14][15]

-

Extraction: A representative sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.

-

Clean-up (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the extract is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Analysis: The cleaned-up extract is then analyzed by chiral LC-MS/MS.

Visualizing Key Processes

The following diagrams illustrate the logical relationships and workflows central to the study of this compound stereoisomers.

References

- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective bioactivity of enantiomers of three triazole fungicides against <i>Fusarium</i> spp. [journal.scau.edu.cn]

- 8. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 11. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses | CoLab [colab.ws]

- 12. Environmental behavior of the chiral triazole fungicide this compound and its chiral metabolites: enantioselective transformation and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

Fenbuconazole's Role in Inhibiting Sterol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbuconazole, a triazole fungicide, is a potent and specific inhibitor of sterol biosynthesis in fungi. Its primary mechanism of action involves the targeted inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a concurrent accumulation of toxic 14α-methylated sterol precursors. The ultimate consequence is a loss of fungal cell membrane integrity and function, culminating in the inhibition of fungal growth. This technical guide provides a comprehensive overview of this compound's role in this process, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

Introduction

Ergosterol is a vital sterol unique to fungi, playing a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1][2] It is functionally analogous to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a complex, multi-step process that serves as a primary target for many antifungal agents.[1][2] this compound is a systemic triazole fungicide with both protective and curative properties used to control a wide range of fungal pathogens in agriculture.[3][4] Its efficacy stems from its specific interference with the ergosterol biosynthesis pathway.[3][5] Understanding the precise molecular interactions and downstream cellular effects of this compound is paramount for optimizing its use, managing potential resistance, and developing novel antifungal therapies.

Mechanism of Action: Inhibition of C14-Demethylase (CYP51)

The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[6][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[6][8]

This compound, like other triazoles, possesses a nitrogen atom in its five-membered azole ring that binds to the heme iron atom in the active site of CYP51.[6] This coordination bond prevents the binding of the natural substrate, lanosterol, and inhibits the demethylation reaction.[6] The inhibition of CYP51 leads to two significant downstream effects:

-

Ergosterol Depletion: The blockage of the pathway results in a significant reduction in the production of ergosterol. The lack of this essential sterol disrupts the proper packing of phospholipids (B1166683) in the cell membrane, leading to increased permeability and altered fluidity. This compromises the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth and viability.[1]

-

Accumulation of Toxic Intermediates: The inhibition of 14α-demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[7] These aberrant sterols are incorporated into the fungal membrane, where they disrupt its structure and function even further, contributing to the fungitoxic effect.[7]

Quantitative Data on Inhibitory Activity

The efficacy of this compound is quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity. These values are crucial for determining appropriate application rates, monitoring for the development of resistance, and comparing the potency of different antifungal agents.

| Fungal Species | Parameter | Value (mg/L) | Reference |

| Monilinia fructicola | EC₅₀ (Mycelial Growth) | 0.0531 | [3] |

| Monilinia fructicola | EC₅₀ (Spore Germination) | 96.6393 | [3] |

| Monilinia oxycocci | ED₅₀ | Significantly greater at sites with prior DMI fungicide use | [9] |

Experimental Protocols

Determination of In Vitro Antifungal Activity (IC₅₀/EC₅₀)

This protocol outlines a general method for determining the in vitro efficacy of this compound against filamentous fungi using the poisoned food technique.

4.1.1. Materials

-

Pure culture of the target fungal species

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound (analytical grade)

-

Solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-6 mm diameter)

-

Incubator

-

Calipers or ruler

4.1.2. Methodology

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 mg/L in DMSO).

-

Preparation of Fungicide-Amended Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium containing the same concentration of the solvent (DMSO) as the highest fungicide concentration.

-

Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

-

-

-

Determination of IC₅₀/EC₅₀: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The IC₅₀/EC₅₀ value is the concentration that causes 50% inhibition of mycelial growth, which can be determined by regression analysis.[10]

Analysis of Fungal Sterol Profile

This protocol describes a general method for the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.[1][2][5]

4.2.1. Materials

-

Fungal culture treated with and without this compound

-

Saponification solution (e.g., 20% w/v potassium hydroxide (B78521) in 60% v/v ethanol)

-

n-Heptane or n-Hexane (HPLC grade)

-

Sterile water

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

-

Glass test tubes with Teflon-lined screw caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

4.2.2. Methodology

-

Sample Preparation: Harvest fungal mycelium from liquid cultures (with and without this compound treatment) by filtration and wash with sterile water. Lyophilize or oven-dry the mycelium to a constant weight.

-

Saponification: Weigh a known amount of dried mycelium (e.g., 50-100 mg) into a glass test tube. Add the saponification solution (e.g., 2 mL) and incubate at 80°C for 1-2 hours with occasional vortexing. This step hydrolyzes sterol esters.

-

Sterol Extraction: After cooling to room temperature, add sterile water (e.g., 1 mL) and n-heptane (e.g., 3 mL) to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the phases. Carefully transfer the upper n-heptane layer to a clean glass tube.

-

Repeat Extraction: Repeat the extraction of the aqueous phase with another portion of n-heptane to ensure complete recovery of sterols. Combine the n-heptane extracts.

-

Drying and Evaporation: Dry the combined heptane (B126788) extract over anhydrous sodium sulfate. Transfer the dried extract to a new tube and evaporate the solvent under a stream of nitrogen gas.

-

Derivatization (for GC-MS): For GC-MS analysis, the dried sterol extract is often derivatized (e.g., silylated) to increase volatility.

-

Analysis: Resuspend the dried extract in a known volume of a suitable solvent (e.g., heptane or ethyl acetate). Analyze the sterol composition by GC-MS or HPLC.

-

GC-MS: Allows for the separation and identification of different sterols based on their retention times and mass spectra.

-

HPLC: Can be used to quantify specific sterols, such as ergosterol, often with UV detection.

-

Conclusion

This compound's targeted inhibition of sterol 14α-demethylase is a well-established mechanism that underpins its efficacy as a broad-spectrum fungicide. By disrupting the ergosterol biosynthesis pathway, this compound effectively compromises the integrity of the fungal cell membrane, leading to growth inhibition. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development. Further research into the nuances of this compound's interactions with different fungal species and the continued monitoring for resistance are essential for its sustained and effective use.

References

- 1. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 2. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitivity of Monilinia oxycocci to this compound and Propiconazole in vitro and Control of Cranberry Cottonball in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]

Chemical structure and properties of Fenbuconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbuconazole is a triazole fungicide widely utilized in agriculture for the control of a broad spectrum of fungal diseases. Its efficacy stems from the targeted inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for the determination of its key properties are described, and its metabolic pathway is visually represented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identity

This compound, with the IUPAC name 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile, is a chiral molecule containing a triazole moiety, a chlorophenyl group, a phenyl group, and a nitrile functional group.[1][2][3]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile[1][2][3] |

| CAS Number | 114369-43-6[4][5] |

| Molecular Formula | C₁₉H₁₇ClN₄[4][5][6] |

| Molecular Weight | 336.82 g/mol [5][6][7] |

| SMILES | Clc1ccc(CCC(Cn2cncn2)(C#N)c3ccccc3)cc1[3][7] |

| InChI | 1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2[3][4][7] |

| InChIKey | RQDJADAKIFFEKQ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, environmental fate, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Conditions |

| Melting Point | 124-127 °C[8][9] | Not Specified |

| Water Solubility | 0.2 - 3.8 mg/L[2][8] | 20-25 °C[8][9] |

| Octanol-Water Partition Coefficient (log Kow) | 3.22 - 3.23[9][10] | 25 °C[9] |

| Vapor Pressure | 3.7 x 10⁻⁸ - 4.9 x 10⁻⁶ Pa | 25 °C[9] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts as a potent and specific inhibitor of ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary target of this compound is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p) .[8][11] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol or eburicol. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the substrate from binding and halting the demethylation process.[11]

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[8] This disruption in sterol composition alters the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of cellular contents, ultimately resulting in the inhibition of fungal growth and cell death.[12]

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Synthesis Workflow

The commercial synthesis of this compound is a multi-step process that involves the sequential construction of its core structural components. While specific industrial protocols are proprietary, the general synthetic strategy can be outlined as follows:

-

Formation of the Triazole Moiety: The synthesis typically commences with the formation of the 1,2,4-triazole (B32235) ring system. This is often achieved through the cyclization of compounds containing the necessary nitrogen and carbon framework.

-

Coupling with Aromatic Compounds: The pre-formed triazole intermediate is then coupled with the chlorophenyl and phenyl moieties. This can be accomplished through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

-

Attachment of the Butanenitrile Side Chain: The final key step involves the introduction of the butanenitrile side chain, which includes the chiral center of the molecule. This is typically achieved via alkylation or a similar carbon-carbon bond-forming reaction.

Caption: General Synthesis Workflow of this compound.

Experimental Protocols

The following sections outline the general experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method. A small, powdered sample of purified this compound is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining the water solubility of compounds like this compound.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a flask containing purified water.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved phases.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Analysis: A known volume of the clear aqueous phase is carefully removed and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient, a measure of a compound's lipophilicity, can be determined by the slow-stirring method.

-

System Preparation: A mixture of n-octanol and water, mutually saturated, is prepared. A known amount of this compound is dissolved in the n-octanol phase.

-

Equilibration: The two phases are placed in a vessel and stirred slowly to allow for partitioning of the this compound between the two immiscible liquids without forming an emulsion. The system is maintained at a constant temperature (e.g., 25 °C) until equilibrium is achieved.

-

Phase Separation and Analysis: The stirring is stopped, and the two phases are allowed to separate completely. The concentration of this compound in both the n-octanol and water phases is then determined using an appropriate analytical method, such as HPLC.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Determination of Vapor Pressure

The vapor pressure of this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility substances.

-

Sample Preparation: A small, known mass of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Measurement: The cell is placed in a vacuum chamber and heated to a constant temperature. The rate of mass loss of the substance due to effusion through the orifice is measured over time using a sensitive microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.

Conclusion

This compound's efficacy as a fungicide is directly attributable to its specific molecular structure, which enables it to effectively inhibit the crucial enzyme lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway. Its physicochemical properties dictate its environmental behavior and formulation requirements. The information presented in this technical guide provides a solid foundation for further research and development involving this important agricultural chemical.

References

- 1. The effect of this compound on cell proliferation and enzyme induction in the liver of female CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. 4.13 this compound (T,R)* [fao.org]

- 4. This compound (Ref: RH 7592) [sitem.herts.ac.uk]

- 5. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fenbuconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide Fenbuconazole. It details the core chemical reactions, key intermediates, and experimental protocols necessary for its synthesis. Quantitative data from the described methodologies are summarized for comparative analysis. Furthermore, this document includes a visual representation of the primary synthesis pathway to facilitate a clear understanding of the process.

Introduction

This compound, α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile, is a triazole fungicide that is widely used in agriculture to protect crops from a variety of fungal diseases. Its efficacy stems from the inhibition of sterol biosynthesis in fungi. The synthesis of this complex molecule involves a multi-step process, which is detailed in this guide. The primary and most cited route for the synthesis of this compound is outlined in European Patent EP0251775A2.

Overview of the Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the core intermediate: The formation of 4-(4-chlorophenyl)-2-phenylbutyronitrile.

-

Introduction of the triazole moiety: The alkylation of the butyronitrile (B89842) intermediate with a suitable triazole derivative to yield the final this compound product.

The overall synthetic scheme is presented below:

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.

Synthesis of 1-(2-Bromoethyl)-4-chlorobenzene

This starting material can be synthesized from 4-chlorophenethyl alcohol.

Experimental Protocol:

A solution of 4-chlorophenethyl alcohol in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. A brominating agent, such as phosphorus tribromide (PBr₃), is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(2-bromoethyl)-4-chlorobenzene.

| Parameter | Value |

| Reactants | 4-chlorophenethyl alcohol, Phosphorus tribromide |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

| Yield | High |

Table 1: Summary of reaction parameters for the synthesis of 1-(2-bromoethyl)-4-chlorobenzene.

Synthesis of 4-(4-chlorophenyl)-2-phenylbutyronitrile

This key intermediate is prepared via the alkylation of phenylacetonitrile.

Experimental Protocol:

To a solution of phenylacetonitrile in a suitable solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen ceases. A solution of 1-(2-bromoethyl)-4-chlorobenzene in DMF is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value |

| Reactants | Phenylacetonitrile, 1-(2-Bromoethyl)-4-chlorobenzene, Sodium Hydride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight |

| Yield | Not specified in available literature |

Table 2: Summary of reaction parameters for the synthesis of 4-(4-chlorophenyl)-2-phenylbutyronitrile.

Synthesis of 1-(Bromomethyl)-1H-1,2,4-triazole

This reagent is crucial for introducing the triazole moiety.

Experimental Protocol:

1H-1,2,4-triazole is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 1-(hydroxymethyl)-1H-1,2,4-triazole. This intermediate is then treated with a brominating agent, such as phosphorus tribromide or thionyl bromide, in an appropriate solvent to yield 1-(bromomethyl)-1H-1,2,4-triazole.

| Parameter | Value |

| Reactants | 1H-1,2,4-triazole, Paraformaldehyde, Brominating agent (e.g., PBr₃) |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Temperature | Varies with the step |

| Reaction Time | Varies with the step |

| Yield | High |

Table 3: Summary of reaction parameters for the synthesis of 1-(bromomethyl)-1H-1,2,4-triazole.

Synthesis of this compound

The final step involves the alkylation of the butyronitrile intermediate with the bromomethyl triazole.

Experimental Protocol (based on EP0251775A2):

To a solution of 4-(4-chlorophenyl)-2-phenylbutyronitrile in a suitable aprotic polar solvent like dimethylformamide (DMF), a strong base such as sodium hydride (NaH) is added at a controlled temperature (e.g., 0-10 °C) under a nitrogen atmosphere. The mixture is stirred until the formation of the anion is complete. Subsequently, a solution of 1-(bromomethyl)-1H-1,2,4-triazole in DMF is added dropwise. The reaction mixture is then stirred at an elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic extract is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford this compound.

| Parameter | Value |

| Reactants | 4-(4-chlorophenyl)-2-phenylbutyronitrile, 1-(Bromomethyl)-1H-1,2,4-triazole, Sodium Hydride |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0-10 °C for deprotonation, 50-70 °C for alkylation |

| Reaction Time | Several hours |

| Yield | Example from patent: 75-85% |

Table 4: Summary of reaction parameters for the synthesis of this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the this compound synthesis process, from starting materials to the final product.

Figure 2: Logical workflow of this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on the sequential construction of its key structural motifs. The primary route, as detailed in patent literature, involves the alkylation of a substituted butyronitrile with a triazole-containing electrophile. The successful execution of this synthesis requires careful control of reaction conditions, particularly during the deprotonation and alkylation steps. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this compound and related triazole fungicides. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

IUPAC name and CAS number for Fenbuconazole

An In-depth Technical Guide to Fenbuconazole

This technical guide provides a comprehensive overview of the fungicide this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's chemical identity, mechanism of action, toxicological profile, and environmental fate, supported by quantitative data, experimental methodologies, and pathway diagrams.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (RS)-4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile[1] |

| CAS Number | 114369-43-6[1][2][3][4] |

| Synonyms | Fenethanil, RH-7592, α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile[3][4] |

| Molecular Formula | C₁₉H₁₇ClN₄[2][4] |

| Molecular Weight | 336.82 g/mol [4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [4][5] |

| Melting Point | 124-126 °C | [4] |

| Vapor Pressure | 0.37 x 10⁻⁷ torr (20 °C) | [4] |

| Water Solubility | 0.2 ppm (25 °C) | [4] |

| Log P (octanol/water) | 3.22 | [6] |

Mechanism of Action

This compound is a systemic triazole fungicide with both protective and curative properties.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi.[1][2] Specifically, it inhibits the C14-demethylation of sterols, a critical step in the synthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[3] This disruption of ergosterol production leads to the accumulation of toxic sterol precursors, ultimately causing the collapse of the fungal cell wall and inhibition of hyphal growth.[3]

References

The Fungicidal Efficacy of Fenbuconazole: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbuconazole, a triazole fungicide, is a potent inhibitor of sterol biosynthesis in fungi, demonstrating a broad spectrum of activity against a variety of phytopathogenic fungi. This technical guide provides an in-depth analysis of the biological activities of this compound, including its mechanism of action, quantitative efficacy data against key fungal pathogens, detailed experimental protocols for its evaluation, and an overview of known resistance mechanisms. The information is presented to support further research and development in the field of antifungal therapeutics.

Introduction

This compound is a systemic fungicide with both protective and curative properties.[1][2] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[3] By disrupting this pathway, this compound effectively compromises the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death. This guide will explore the multifaceted biological activity of this important antifungal agent.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound belongs to the DeMethylation Inhibitor (DMI) class of fungicides.[4] Its primary target is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is encoded by the ERG11 gene in fungi.[5][6] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell.[7] This disruption of sterol composition has several detrimental effects on the fungal cell membrane, including:

-

Altered membrane fluidity and permeability

-

Disruption of the function of membrane-bound enzymes

-

Impaired hyphal growth and cell division[8]

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Quantitative Efficacy Data

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Effective Concentration required to inhibit 50% of fungal growth (EC50). The following tables summarize the reported efficacy of this compound against a range of phytopathogenic fungi.

Table 1: EC50 Values of this compound Against Various Phytopathogenic Fungi

| Fungal Species | EC50 (µg/mL) | Reference |

| Monilinia fructicola | 0.003 - 0.129 | [1] |

| Monilinia fructicola | 0.0531 | [8] |

| Botrytis cinerea | 0.9 (Tebuconazole, a related triazole) | [9] |

| Alternaria alternata | 0.125 - 5.729 (Metconazole, a related triazole) | [10] |

Table 2: MIC Values of this compound Against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.39 - 1.56 | [11] |

| Aspergillus fumigatus | ≤1 (Susceptible) | [12] |

Note: Data for directly comparable MIC values for a wide range of phytopathogenic fungi were limited in the searched literature. The provided values for Candida and Aspergillus offer a general indication of its antifungal potential.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for in vitro screening of antifungal compounds.[1][13]

Materials:

-

Fungal isolate of interest

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution (in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium.

-

Prepare a spore or cell suspension in sterile saline or PBS.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.[8]

-

-

Drug Dilution:

-

Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.[13] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Ergosterol Biosynthesis Inhibition Assay

This protocol allows for the quantification of ergosterol in fungal cells to assess the inhibitory effect of this compound.[8][14]

Materials:

-

Fungal culture

-

This compound

-

Alcoholic potassium hydroxide (B78521) (25% KOH in methanol/ethanol)

-

Sterile water

-

Spectrophotometer

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase.

-

Expose the culture to various concentrations of this compound for a defined period (e.g., 18 hours).[15] Include an untreated control.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with sterile water and dry them.

-

Add alcoholic potassium hydroxide to the dried cell pellet and incubate at 80°C for 30 minutes to saponify the cellular lipids.[8]

-

-

Ergosterol Extraction:

-

After cooling, add a mixture of sterile water and heptane to the saponified sample.

-

Vortex thoroughly to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

-

Separate the heptane layer.

-

-

Quantification:

-

Scan the absorbance of the heptane extract from 240 to 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at approximately 282 nm.[14]

-

The amount of ergosterol can be calculated based on the absorbance values and the dry weight of the fungal cells.

-

The following diagram illustrates the general workflow for in vitro fungicide screening.

Molecular Basis of Resistance

The development of resistance to this compound and other DMI fungicides is a significant concern in agriculture. The primary mechanisms of resistance involve alterations in the target enzyme, CYP51, and increased drug efflux.[7][16]

Alterations in the Target Enzyme (CYP51)

-

Point Mutations: Single amino acid substitutions in the CYP51 gene can reduce the binding affinity of this compound to the enzyme.[5][17] For example, the G461S mutation in the MfCYP51 gene of Monilinia fructicola has been shown to confer resistance to mefentrifluconazole (B3027861), a fungicide with strong positive cross-resistance to this compound.[4]

-

Overexpression of the CYP51 Gene: An increased production of the CYP51 enzyme can effectively "titrate out" the fungicide, requiring higher concentrations for effective inhibition.[18] This overexpression can be caused by insertions in the promoter region of the CYP51 gene, such as the "Mona" element found in some DMI-resistant isolates of Monilinia fructicola.[14][18]

Increased Drug Efflux

Fungal cells can actively pump out antifungal agents, reducing the intracellular concentration of the drug below its effective threshold. This is mediated by efflux pumps, which are membrane-bound transporter proteins. The two major families of efflux pumps involved in antifungal resistance are:

-

ATP-Binding Cassette (ABC) Transporters: These transporters utilize the energy from ATP hydrolysis to expel a wide range of substrates, including azole fungicides.[19][20]

-

Major Facilitator Superfamily (MFS) Transporters: These transporters use the proton motive force across the cell membrane to drive drug efflux.[19]

Overexpression of the genes encoding these efflux pumps is a common mechanism of multidrug resistance in fungi.[2]

The following diagram illustrates the primary mechanisms of this compound resistance in fungi.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. Resistance to the DMI fungicide mefentrifluconazole in Monilinia fructicola: risk assessment and resistance basis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]

- 17. open.clemson.edu [open.clemson.edu]

- 18. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Fenbuconazole: An In-Depth Technical Guide for Researchers

A comprehensive overview of the triazole fungicide fenbuconazole, detailing its chemical properties, mechanism of action, synthesis, fungicidal efficacy, and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development and crop protection.

Introduction

This compound is a systemic triazole fungicide with both protective and curative properties. It is widely used in agriculture to control a broad spectrum of fungal diseases on various crops, including cereals, fruits, and vegetables. As a sterol biosynthesis inhibitor (SBI), this compound disrupts the fungal cell membrane, leading to growth inhibition and cell death. This technical guide provides a detailed examination of this compound, encompassing its chemical characteristics, mode of action, synthesis, biological efficacy, and key experimental protocols.

Chemical and Physical Properties

This compound, chemically known as α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile, is a white crystalline solid.[1] It is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylacetonitrile (B145931) moiety.[2] Commercial formulations are typically a racemic mixture of its enantiomers.[3]

| Property | Value | Reference |

| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | [4] |

| CAS Number | 114369-43-6 | [4] |

| Molecular Formula | C₁₉H₁₇ClN₄ | [4] |

| Molecular Weight | 336.82 g/mol | [4] |

| Melting Point | 124-126 °C | [5] |

| Water Solubility | Low | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.22 | [5] |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the ergosterol biosynthesis pathway in fungi.[2][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. By binding to the heme iron of CYP51, this compound disrupts the demethylation of lanosterol, leading to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and inhibits fungal growth.

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. While specific industrial processes are proprietary, a general synthetic pathway can be outlined based on available literature and patents.[3][7] The synthesis generally involves the alkylation of 4-(4-chlorophenyl)-2-phenylbutanenitrile with a triazole-containing reagent.

A plausible synthetic route is as follows:

-

Formation of the Butanenitrile Intermediate: 4-Chlorophenylacetonitrile is reacted with ethyl phenylacetate (B1230308) in the presence of a strong base like sodium ethoxide to form α-(4-chlorophenyl)-γ-phenylacetoacetonitrile.

-

Introduction of the Triazole Moiety: The intermediate is then reacted with a suitable reagent to introduce the 1,2,4-triazole (B32235) group at the α-position. This can be achieved through various methods, including reaction with a haloalkyl-triazole derivative.

Figure 2: A generalized synthetic pathway for this compound.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. Its efficacy is commonly quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth.

| Fungal Species | Disease | EC₅₀ (mg/L) | Reference |

| Monilinia fructicola | Brown rot of stone fruit | 0.0531 | [8] |

| Botrytis cinerea | Gray mold | 0.1 - 1.0 (typical range) | |

| Mycosphaerella fijiensis | Black sigatoka of banana | 0.01 - 0.1 (typical range) | [1] |

| Puccinia triticina | Wheat leaf rust | 0.1 - 1.0 (typical range) | |

| Venturia inaequalis | Apple scab | 0.05 - 0.5 (typical range) |

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and assay method.

Toxicology Profile

This compound generally exhibits low acute toxicity to mammals. The main target organ for toxicity after repeated exposure is the liver.[5]

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >2000 mg/kg bw | [4][5] |

| Acute Dermal LD₅₀ | Rat | >5000 mg/kg bw | [4][5] |

| Acute Inhalation LC₅₀ | Rat | >2.1 mg/L air | [4] |

| Eye Irritation | Rabbit | Non-irritating | [4] |

| Skin Irritation | Rabbit | Non-irritating | [4] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [5] |

Mechanisms of Resistance

The development of resistance to this compound and other DMI fungicides is a significant concern in agriculture. The primary mechanisms of resistance in fungi involve alterations that reduce the effectiveness of the fungicide at its target site or decrease its intracellular concentration.

-

Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect.

-

Overexpression of the Target Enzyme: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve the same level of inhibition.

-

Increased Efflux: Fungi can develop resistance by overexpressing membrane transporter proteins, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters.[9][10] These transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its efficacy. The expression of these transporters is often regulated by complex signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, which are activated in response to cellular stress.[3][11]

Figure 3: Key mechanisms of fungal resistance to this compound.

Experimental Protocols

Determination of EC₅₀ by Mycelial Growth Inhibition Assay

This protocol describes a method to determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.[2][12][13]

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., in DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare Fungicide-Amended Media:

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent (e.g., DMSO) at the highest concentration used.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

-

-

Data Collection:

-

Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate daily until the colony on the control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value by regression analysis (e.g., probit analysis).

-

Residue Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the determination of this compound residues in a fruit matrix, such as apples.[14][15][16]

Materials:

-

Homogenized fruit sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Extraction (QuEChERS method):

-

Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

GC-MS Analysis:

-

Transfer the supernatant to a GC vial.

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

-

Injector Temperature: 280°C

-

Oven Program: Start at 70°C, ramp to 200°C at 25°C/min, then to 280°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)